molecular formula C12H10F2N2O B5829729 (2,3-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(2,3-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5829729
M. Wt: 236.22 g/mol
InChI Key: NBYAQHZHXAAQDO-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is an organic compound that features a difluorophenyl group and a dimethylpyrazolyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,3-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-1-yl)(2-fluorophenyl)methanone
  • (3,5-Dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
  • (3,5-Dimethyl-1H-pyrazol-1-yl)(2,4-difluorophenyl)methanone

Uniqueness

(2,3-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

(2,3-difluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c1-7-6-8(2)16(15-7)12(17)9-4-3-5-10(13)11(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYAQHZHXAAQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C(=CC=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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